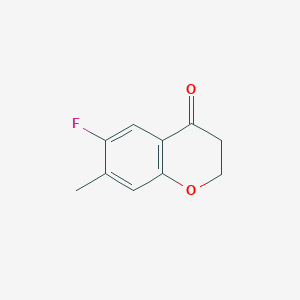

6-Fluoro-7-methylchroman-4-one

Description

Overview of Chroman-4-one as a Privileged Scaffold in Medicinal Chemistry Research

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, framework is a heterocyclic compound that is highly regarded in medicinal chemistry as a "privileged scaffold". ontosight.aiprepchem.com This designation is attributed to structural motifs that are capable of binding to a variety of biological targets, thus appearing in a multitude of biologically active compounds. google.com The chroman-4-one structure consists of a benzene (B151609) ring fused to a dihydropyran ring. This core is a key component of a wide array of natural products, most notably flavonoids, which exhibit extensive biological activities. sigmaaldrich.comossila.com

The versatility of the chroman-4-one scaffold allows for structural modifications at multiple positions, leading to diverse families of compounds such as flavanones, isoflavanones, and spirochromanones. ontosight.aiprepchem.com Researchers have successfully synthesized and identified chroman-4-one derivatives with a broad spectrum of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral activities. ontosight.aichembk.com Its structural integrity and capacity for tailored substitutions make it an excellent starting point for designing novel therapeutic agents and chemical probes. prepchem.comgu.se The development of compounds based on this scaffold is a significant area of focus in the quest for new drugs. google.comsigmaaldrich.com

Rationale for Fluorine and Methyl Substitutions in Heterocyclic Compounds for Research Applications

The strategic incorporation of fluorine atoms and methyl groups into heterocyclic scaffolds like chroman-4-one is a cornerstone of modern medicinal chemistry, employed to fine-tune the physicochemical and pharmacological properties of a molecule.

Fluorine Substitution: The introduction of fluorine, the most electronegative element, can profoundly alter a compound's characteristics. smolecule.com Key benefits include:

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (like an aromatic ring) can block this process, thereby increasing the compound's metabolic stability and bioavailability. sigmaaldrich.comacs.org

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and penetrate into hydrophobic protein pockets. ossila.comsigmaaldrich.comacs.org This property is crucial for a drug's absorption and distribution within the body.

Binding Affinity: The strong carbon-fluorine bond and the unique electronic properties of fluorine can lead to enhanced binding interactions with target enzymes and receptors, potentially increasing the potency of the compound. smolecule.com

pKa Modulation: Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby basic functional groups, which can be a critical tool for controlling a compound's physical properties and physiological behavior. gu.se

Methyl Substitution: The addition of a methyl group, while seemingly simple, can also have significant impacts:

Steric Effects: A methyl group can provide steric bulk that either promotes a specific conformation favorable for binding or blocks binding to off-target receptors, thus improving selectivity.

Hydrophobicity: Like fluorine, a methyl group increases lipophilicity, which can influence a compound's pharmacokinetic profile.

Metabolic Stability: A methyl group can shield adjacent positions on a molecule from metabolic attack.

Bioisosterism: The monofluoromethyl group (CH2F) is considered a bioisostere of the methyl group (CH3), allowing for comparative studies to probe the effects of electronics versus sterics.

The combined presence of both a fluorine atom and a methyl group on the chroman-4-one ring, as in 6-Fluoro-7-methylchroman-4-one, represents a deliberate design strategy to harness the synergistic effects of these substitutions for potentially enhanced biological activity and improved drug-like properties.

Scope and Research Focus on 6-Fluoro-7-methylchroman-4-one and Related Analogues

Direct and extensive research specifically documenting the synthesis and biological evaluation of 6-Fluoro-7-methylchroman-4-one is not widely available in published literature. However, the research focus and potential applications of this compound can be inferred from studies on its close structural analogues. The investigation into these related molecules underscores a clear interest in the 6-fluoro-7-substituted chromanone core for therapeutic applications.

A key area of research for this structural class is the development of aldose reductase inhibitors . A closely related compound, Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate, is known as an intermediate in the synthesis of Fidarestat, an aldose reductase inhibitor investigated for the management of diabetic complications like neuropathy. smolecule.com This enzyme is part of the polyol pathway, and its inhibition is a therapeutic strategy to prevent the accumulation of sorbitol in cells, which is linked to diabetic tissue damage. smolecule.com Furthermore, a patent highlights the potential of chiral compounds with a 6-fluoro-7-methyl substitution pattern on the chroman ring as valuable for treating chronic diabetic complications. google.com

The broader family of substituted chroman-4-ones is also being explored for other therapeutic targets. For instance, various chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases. ossila.comgu.seacs.org Research has shown that electron-withdrawing groups, such as fluorine, in the 6- and 8-positions are often favorable for potent SIRT2 inhibition. acs.org Another analogue, 7-Fluoro-6-methoxychroman-4-one, has been investigated as a potential inhibitor of bromodomain-containing protein 4 (BRD4), which is linked to inflammatory diseases.

The table below summarizes the research applications of several analogues of 6-Fluoro-7-methylchroman-4-one, illustrating the therapeutic interest in this class of compounds.

| Compound Analogue | Substitution Pattern | Reported Research Focus/Application | Reference |

|---|---|---|---|

| Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate | 6-Fluoro, 7-Methyl, 2-Carboxylate | Intermediate for aldose reductase inhibitors (e.g., Fidarestat) for diabetic complications. | smolecule.com |

| 6-Fluoro-7-chloro-chroman-4-one derivatives | 6-Fluoro, 7-Chloro | Investigated as aldose reductase inhibitors. | google.com |

| 7-Fluoro-6-methoxychroman-4-one | 7-Fluoro, 6-Methoxy | Inhibitor of bromodomain-containing protein 4 (BRD4) for inflammatory diseases. | |

| 6-Fluoro-4-chromanone | 6-Fluoro | Sirtuin 2 (SIRT2) inhibitor for aging-related diseases; intermediate for sensors. | ossila.com |

| 7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid | 6-Fluoro, 7-Chloro, 2-Methyl, 4-Hydroxy, 4-Acetic Acid | Lead molecule with potential antioxidant, anti-inflammatory, and antimicrobial effects. | ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

6-fluoro-7-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9FO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3 |

InChI Key |

MJYWAFDSRXBACC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1F)C(=O)CCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 7 Methylchroman 4 One and Analogues

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 6-fluoro-7-methylchroman-4-one points to a disconnection of the heterocyclic ring, identifying a key aromatic precursor. The most common and direct approach involves the cyclization of a C6-C3 unit onto a phenolic starting material. This leads to the identification of 2'-hydroxy-5'-fluoro-4'-methylacetophenone as the principal building block.

Esterification: The phenolic hydroxyl group of 4-fluoro-3-methylphenol (B1301873) is first acylated, typically using acetyl chloride or acetic anhydride, to form the corresponding aryl ester, 4-fluoro-3-methylphenyl acetate .

Fries Rearrangement: This ester is then subjected to a Fries rearrangement, a classic organic reaction that involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. wikipedia.org This reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism involving an acylium ion intermediate. wikipedia.orgorganic-chemistry.org The reaction conditions, particularly temperature, can be tuned to favor either ortho or para migration of the acyl group. byjus.com For the synthesis of 2'-hydroxy-5'-fluoro-4'-methylacetophenone, conditions favoring ortho-acylation are required.

An alternative to the Fries rearrangement is the direct Friedel-Crafts acylation of 4-fluoro-3-methylphenol. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction also employs a Lewis acid catalyst to generate an acylium ion from an acylating agent, which then reacts with the activated phenol (B47542) ring. sigmaaldrich.commasterorganicchemistry.com Careful control of reaction conditions is necessary to achieve regioselectivity for the desired ortho-acylated product.

Cyclization Approaches for Chroman-4-one Core Formation

Once the key 2'-hydroxyacetophenone (B8834) precursor is obtained, various strategies can be employed to construct the chroman-4-one heterocyclic core.

Aldol (B89426) Condensation Strategies

A widely utilized and efficient method for constructing the chroman-4-one skeleton is a one-pot reaction sequence involving a base-promoted crossed Aldol condensation followed by an intramolecular cyclization. wikipedia.orgsigmaaldrich.com In this strategy, the 2'-hydroxyacetophenone derivative reacts with an appropriate aldehyde.

The general mechanism proceeds as follows:

A base, such as N,N-diisopropylamine (DIPA) or potassium hydroxide, deprotonates the α-carbon of the acetophenone, forming an enolate.

The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in a crossed Aldol addition to form a β-hydroxy ketone intermediate.

This intermediate can then dehydrate to form a 2'-hydroxychalcone (B22705) (an α,β-unsaturated ketone).

Finally, a spontaneous or catalyzed intramolecular conjugate addition (oxa-Michael reaction) of the phenolic hydroxyl group onto the enone system occurs, leading to the closure of the heterocyclic ring and formation of the chroman-4-one product. wikipedia.org

Microwave irradiation is often employed to accelerate this reaction, significantly reducing reaction times and often improving yields. organic-chemistry.orgsigmaaldrich.com The choice of aldehyde determines the substituent at the C2-position of the resulting chroman-4-one. For an unsubstituted C2-position, formaldehyde (B43269) would be the required aldehyde.

| 2'-Hydroxyacetophenone Substrate | Aldehyde | Base/Conditions | Yield | Reference |

|---|---|---|---|---|

| Substituted 2'-hydroxyacetophenones | Various aliphatic aldehydes | DIPA, EtOH, MW, 160–170 °C, 1 h | 17–88% | wikipedia.org |

| 2'-Hydroxy-5'-methoxyacetophenone | Hexanal | DIPA, EtOH, MW, 160–170 °C, 1 h | 17% | wikipedia.org |

| 2'-Hydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 160–170 °C, 1 h | 55% | wikipedia.org |

Tandem and Cascade Reaction Sequences

Modern synthetic chemistry has seen the development of powerful tandem and cascade reactions that can build molecular complexity in a single step. For chroman-4-one synthesis, cascade radical cyclization reactions have emerged as a robust strategy. sigmaaldrich.comchemicalbook.com

One prominent example involves the use of 2-(allyloxy)arylaldehydes as precursors. ajchem-a.com The reaction is initiated by the generation of a radical species which adds to the aldehyde. This is followed by a cascade of events, including an intramolecular radical addition to the alkene and subsequent cyclization to form the 3-substituted chroman-4-one core. ajchem-a.comnih.gov Various radical precursors can be employed, allowing for the introduction of diverse functional groups (e.g., alkyl, acyl, phosphoryl, trifluoromethyl) at the C3-position. ajchem-a.com These reactions can be initiated under metal-free conditions (e.g., using (NH₄)₂S₂O₈) or via photoredox catalysis, offering mild and environmentally benign alternatives. chemicalbook.comajchem-a.com

Intramolecular Conjugate Addition Reactions

The intramolecular conjugate addition, also known as an oxa-Michael reaction, is the pivotal ring-closing step in many chroman-4-one syntheses, particularly those that proceed via a 2'-hydroxychalcone intermediate (as seen in the Aldol strategy). wikipedia.org This reaction involves the nucleophilic attack of the phenoxide ion onto the β-carbon of the α,β-unsaturated ketone system.

This cyclization can occur under the basic conditions of the initial Aldol condensation or be promoted by acid. The development of asymmetric versions of this reaction, using chiral organocatalysts, has enabled the synthesis of enantioenriched chroman derivatives. esslabshop.com For instance, Cinchona-alkaloid-based bifunctional organocatalysts can facilitate the catalytic asymmetric synthesis of chromans through this pathway, delivering optically active products in high yield. esslabshop.com

Solvent-Controlled Fluorinative Cyclizations of o-Hydroxyarylenaminones

A novel and highly specialized approach to fluorinated chromanones involves the cyclization of o-hydroxyarylenaminones. wikipedia.org These precursors can undergo a tandem cyclization triggered by electrophilic fluorinating agents, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgorganic-chemistry.org

This methodology allows for the direct incorporation of fluorine atoms into the chromanone core during the cyclization process. Interestingly, the level of fluorination can be controlled by the solvent system. For example, studies have shown that di- and monofluorinated 2-hydroxyl chromanones can be selectively achieved by conducting the reaction in different solvent mixtures, such as THF-H₂O or EtOH-H₂O. wikipedia.org The enamine moiety in the starting material plays a dual role, facilitating both the efficient fluorination and the subsequent intramolecular cyclization, leading to complex, fluorinated chromanone structures under mild, metal-free conditions. wikipedia.orgorganic-chemistry.org

Catalytic Methods in Synthesis

Various catalytic systems have been developed to improve the efficiency, selectivity, and scope of chroman-4-one synthesis.

Lewis and Brønsted Acid Catalysis: As mentioned, Lewis acids like AlCl₃, BF₃, and TiCl₄ are crucial for Friedel-Crafts and Fries rearrangement reactions to prepare key precursors. organic-chemistry.org Brønsted acids are also used in the final cyclization step of some synthetic routes.

Base Catalysis: Bases such as DIPA, KOH, and NaOH are fundamental in promoting the initial Aldol condensation step that leads to the chalcone (B49325) intermediate. wikipedia.org

Organocatalysis: Chiral organocatalysts, such as those derived from Cinchona alkaloids or proline, have been successfully applied to the asymmetric intramolecular oxa-Michael addition, providing enantiomerically enriched chroman-4-ones. esslabshop.com N-Heterocyclic carbenes (NHCs) have also been employed to catalyze intramolecular Stetter reactions, offering an alternative route to the chroman-4-one core. lew.ro

Transition Metal Catalysis: Transition metals play a role in various modern synthetic approaches. Palladium catalysts are used in dehydrogenation/arylation sequences to form flavanones from chromanones. lew.ro Rhodium-catalyzed hydrogenations can convert chromen-4-ones into chiral chroman-4-ones with high enantioselectivity. lew.ro Furthermore, visible-light photoredox catalysis, often employing iridium or ruthenium complexes, has become a powerful tool for initiating radical cascade cyclizations under mild conditions. sigmaaldrich.comchemicalbook.com

Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization is a fundamental and widely employed method for the synthesis of chroman-4-ones. This approach typically involves an intramolecular Friedel-Crafts acylation or a related cyclization of a suitable precursor, such as a 3-phenoxypropanoic acid or a 3-aryloxypropanenitrile. The strong acid protonates the carbonyl group (or nitrile), activating the molecule for electrophilic attack on the electron-rich aromatic ring, leading to the formation of the chroman-4-one core.

One common strategy involves the use of Brønsted acids like trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (p-TSA). For instance, the electrophilic cyclization of ethyl 3-phenoxypropanoate derivatives using TfOH under reflux conditions yields the corresponding chroman-4-ones. researchgate.net Similarly, a facile one-pot synthesis of fluorinated 2-arylchroman-4-ones has been achieved through a p-toluenesulfonic acid-catalyzed reaction of 2-hydroxyacetophenones with benzaldehydes. nih.govresearchgate.net Another variation employs a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid to cyclize 3-aryloxypropanenitriles into chroman-4-ones in excellent yields. researchgate.net Lewis acids are also effective, as demonstrated in the domino C-acylation/O-acylation/aldolization sequence to construct chromen-4-one frameworks directly from phenols. nih.gov

Table 1: Examples of Acid-Catalyzed Cyclizations for Chroman-4-one Synthesis

| Precursor | Acid Catalyst | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 3-Phenoxypropanoate Derivatives | TfOH | Reflux | Chroman-4-ones | Good | researchgate.net |

| 2-Hydroxyacetophenones & Benzaldehydes | p-TSA | One-pot reaction | Fluorinated 2-Arylchroman-4-ones | High | nih.govresearchgate.net |

| 3-Aryloxypropanenitriles | TfOH / TFA | - | Chroman-4-ones | Excellent | researchgate.net |

| Phenols & Acylating Agents | Lewis Acid | Domino Reaction | Chromen-4-ones | - | nih.gov |

Transition Metal-Catalyzed Approaches (e.g., Cu(II)-catalyzed)

Transition metal catalysis offers powerful tools for the synthesis of complex organic molecules, including chroman-4-one analogues. While direct synthesis of the core structure is one application, these methods are particularly valuable for functionalizing the chroman-4-one scaffold. Palladium-catalyzed coupling reactions, for example, have been used to introduce a variety of substituents onto the 2-trifluoromethyl-4-chromenone core, enabling the creation of highly functionalized heterocyclic compounds. nih.gov

Copper-catalyzed reactions have also found application, particularly in conjugate additions to related sulfur-containing heterocycles like thiochromones. The Cu-catalyzed 1,4-conjugate addition of Grignard reagents to thiochromones provides a unified approach to 2-alkylthiochroman-4-ones and thioflavanones. mdpi.com This methodology highlights the potential for copper catalysis in forming C-C bonds at the 2-position of the chromanone ring system. While direct Cu(II)-catalyzed cyclizations to form the chroman-4-one ring are less commonly reported, radical cascade cyclizations mediated by other metals or reagents represent an emerging strategy. researchgate.net

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including fluorinated chromanones. This approach avoids the use of metals and often proceeds under mild conditions. Bifunctional organocatalysts, particularly those derived from cinchona alkaloids and squaramides, are highly effective in promoting these transformations. nih.gov These catalysts typically possess both a Brønsted base/acid site (e.g., a tertiary amine or thiourea/squaramide group) and a hydrogen-bond donor, allowing them to activate both the nucleophile and the electrophile simultaneously in a stereocontrolled manner.

A notable example is the asymmetric synthesis of fluorinated flavanone (B1672756) derivatives through a tandem intramolecular oxa-Michael addition followed by an electrophilic fluorination. nih.govresearchgate.net In this reaction, a bifunctional quinidine (B1679956) derivative catalyzes the cyclization of an activated α,β-unsaturated ketone to form a chiral enolate, which is then trapped by an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). researchgate.net Similarly, squaramide-catalyzed domino reactions of 2-hydroxynitrostyrenes with nitroolefins have been developed to produce polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.govresearchgate.net

Table 2: Organocatalytic Asymmetric Synthesis of Chiral Chromans

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Oxa-Michael-Nitro-Michael | Quinine-derived squaramide | 2-Hydroxynitrostyrenes, trans-β-nitroolefins | Up to 99% | >20:1 | nih.govresearchgate.net |

| Intramolecular Oxa-Michael / Fluorination | Quinidine derivative | Activated α,β-unsaturated ketones | High | - | nih.govresearchgate.net |

| N,O-acetalization/aza Michael | Hydroquinine-derived squaramide | N-Boc pyrazolinone ketimines, γ-hydroxyenones | Up to >99% | Up to 3.3:1 | uva.es |

Stereoselective Synthesis of Enantiomers (e.g., (R)-configuration)

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective synthetic methods for chroman-4-ones. Organocatalysis is a primary tool for achieving high enantioselectivity. As discussed previously, cinchona alkaloid and squaramide catalysts are particularly effective in inducing chirality during the formation of the chroman ring. nih.govnih.gov

For instance, the reaction of 2-hydroxynitrostyrenes with nitroolefins catalyzed by a quinine-derived squaramide catalyst can be tuned to produce specific enantiomers of polysubstituted chromans with high fidelity. researchgate.net In cases where a racemic mixture is synthesized, chiral resolution can be employed. Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers. This technique was successfully used to separate the (R)- and (S)-enantiomers of 8-bromo-6-chloro-2-pentylchroman-4-one. The absolute configuration of the separated enantiomers, such as (+)-1a having the (R)-configuration, can then be determined through computational studies and comparison of experimental and calculated electronic circular dichroism (ECD) spectra. acs.org

Modern Synthetic Techniques and Optimizations

To improve the efficiency, environmental footprint, and throughput of chroman-4-one synthesis, modern techniques such as microwave-assisted synthesis and one-pot reaction strategies have been widely adopted.

Microwave irradiation has become a popular heating technique in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govajgreenchem.com This method is particularly effective for the synthesis of chroman-4-ones. A common approach involves the base-promoted aldol condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov When this reaction is conducted in ethanol (B145695) with a base like diisopropylethylamine (DIPA) under microwave irradiation at 160–170 °C, the desired 2-alkyl-chroman-4-ones can be isolated in just one hour. acs.orgnih.gov This represents a significant improvement over conventional heating methods. researchgate.net The efficiency of microwave-assisted synthesis makes it a valuable tool for rapidly generating libraries of chroman-4-one analogues for biological screening. nih.gov

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. beilstein-journals.org Several one-pot strategies have been developed for chroman-4-one and chromone (B188151) synthesis.

For example, a p-toluenesulfonic acid-catalyzed one-pot reaction between fluorinated 2-hydroxyacetophenones and benzaldehydes provides a direct route to fluorinated 2-arylchroman-4-ones. nih.govresearchgate.net Another efficient method is the modified Baker-Venkataraman reaction, which has been adapted for the one-pot synthesis of various chromone derivatives. nih.gov Furthermore, organocatalysis can be integrated into one-pot sequences. A Ni(II)-bis(oxazoline) complex has been used to catalyze the enantioselective conjugate addition of β-dicarbonyls to ortho-quinone methides, which, after treatment with p-TSOH in the same pot, generates enantioenriched 4H-chromenes. nih.gov These strategies streamline the synthetic process, making the assembly of complex chromanone structures more practical and efficient.

Chemical Reactivity and Derivatization Studies of the 6 Fluoro 7 Methylchroman 4 One Scaffold

Functional Group Transformations and Modulations

The chroman-4-one core can undergo several functional group transformations to generate a library of related compounds. A key reaction is the reduction of the C4-carbonyl group. Treatment of a chroman-4-one with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can yield the corresponding chroman-4-ol. nih.govacs.org This introduces a new chiral center and a hydroxyl group that can be further functionalized or removed. For instance, the resulting hydroxyl group can be eliminated through dehydration, typically using an acid catalyst such as p-toluenesulfonic acid, to form a chromene. acs.org Alternatively, dehydroxylation can be achieved to yield the fully saturated chroman ring. acs.org

Another significant site for functionalization is the C3 position, which is alpha to the carbonyl group. Bromination at this position, for instance using pyridinium (B92312) tribromide (Py·Br₃), introduces a good leaving group. nih.govacs.org This allows for subsequent nucleophilic substitution reactions to introduce a variety of substituents at the C3 position. The resulting 3-bromochroman-4-one (B190138) can then be subjected to elimination reactions, for example, using calcium carbonate in DMF, to yield the corresponding chromone (B188151), which is an α,β-unsaturated ketone. nih.govacs.org These transformations highlight the potential to modulate the electronic and steric properties of the scaffold.

Nucleophilic Aromatic Substitution Enabled by Fluorine

The presence of a fluorine atom at the C6 position of the aromatic ring introduces the possibility of nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the case of 6-fluoro-7-methylchroman-4-one, the fluorine atom itself is highly electronegative, contributing to the polarization of the C-F bond. youtube.com While fluorine is generally a poor leaving group in SN1 and SN2 reactions, in the context of SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, thereby facilitating this initial nucleophilic attack. youtube.com The subsequent loss of the fluoride (B91410) ion is a fast step. Therefore, various nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the fluorine atom to introduce new functionalities at the C6 position, further expanding the diversity of accessible derivatives.

Reactions at the Carbonyl Moiety (e.g., Aldol (B89426) Reaction)

The carbonyl group at the C4 position is a key site for carbon-carbon bond formation, most notably through aldol-type reactions. In a base-mediated crossed aldol condensation, the enolate of an aldehyde or ketone can add to the carbonyl group of the chroman-4-one. nih.gov However, a more common and synthetically useful approach involving an aldol reaction is in the very synthesis of the chroman-4-one ring itself. This is often achieved through an intramolecular oxa-Michael addition following an initial intermolecular aldol condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde. nih.gov

Furthermore, the carbonyl group can participate in Knoevenagel condensation reactions. This reaction involves the condensation of the carbonyl group with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base. This can be used to introduce an arylidene or alkylidene substituent at the C3 position, although this is more common with chromones (which have a double bond between C2 and C3). For chroman-4-ones, the reaction would likely involve the in-situ formation of an enolate or enamine to react with an aldehyde, leading to α-functionalization.

Directed Derivatization for Structure-Activity Relationship (SAR) Investigations

The 6-fluoro-7-methylchroman-4-one scaffold is an excellent template for directed derivatization to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can probe the interactions of these compounds with biological targets and optimize their properties.

The carbonyl group at C4 is a prime target for derivatization. It can readily react with hydrazine (B178648) or substituted hydrazines to form hydrazones. nih.gov Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. These reactions are typically carried out by heating the chroman-4-one with the respective reagent in a suitable solvent like ethanol (B145695). The formation of hydrazones and oximes introduces additional hydrogen bond donors and acceptors, which can significantly alter the biological activity of the parent molecule.

Table 1: Examples of Hydrazone and Oxime Synthesis from a Chroman-4-one Core

| Starting Material | Reagent | Product |

|---|---|---|

| 6-Fluoro-7-methylchroman-4-one | Hydrazine hydrate | 6-Fluoro-7-methylchroman-4-one hydrazone |

| 6-Fluoro-7-methylchroman-4-one | Phenylhydrazine | 6-Fluoro-7-methylchroman-4-one phenylhydrazone |

This table is illustrative of typical reactions and not based on specific experimental data for 6-Fluoro-7-methylchroman-4-one.

Piperazine (B1678402) and its derivatives are common substructures in many biologically active compounds. semanticscholar.orgnih.gov The introduction of a piperazine moiety onto the 6-fluoro-7-methylchroman-4-one scaffold can be achieved through various synthetic strategies. If a suitable leaving group is present on the aromatic ring (such as the fluorine at C6 via SNAr), direct substitution with a piperazine derivative is possible. Alternatively, the chroman-4-one can be functionalized with a linker arm that can then be coupled to a piperazine. For example, a haloalkyl group could be introduced at a suitable position, which can then undergo nucleophilic substitution by a piperazine. semanticscholar.org These modifications are often explored to improve pharmacokinetic properties and to probe specific binding pockets in biological targets.

Table 2: Potential Piperazine Derivatives of the Chroman-4-one Scaffold

| Chroman-4-one Precursor | Piperazine Derivative | Potential Product |

|---|---|---|

| 6-Fluoro-7-methylchroman-4-one | Piperazine | 6-(Piperazin-1-yl)-7-methylchroman-4-one |

| 6-Fluoro-7-methylchroman-4-one | 1-(2-Methoxyphenyl)piperazine | 6-(4-(2-Methoxyphenyl)piperazin-1-yl)-7-methylchroman-4-one |

This table presents hypothetical products from plausible synthetic routes.

The introduction of arylidene groups, typically at the C3 position, is a common strategy to expand the chemical space of chroman-4-one derivatives. This is often achieved through a Claisen-Schmidt condensation reaction between the chroman-4-one and an aromatic aldehyde in the presence of a base. The resulting α,β-unsaturated ketone (a 3-benzylidene-chroman-4-one) can serve as a Michael acceptor for further reactions. These arylidene derivatives often exhibit interesting biological activities due to their extended conjugation and altered shape. nih.gov Other substituent modifications can be carried out on the aromatic ring, for example, by utilizing the methyl group at C7. Halogenation of the methyl group could provide a handle for further functionalization.

Table 3: Examples of Arylidene Derivatives via Claisen-Schmidt Condensation

| Chroman-4-one | Aromatic Aldehyde | Product |

|---|---|---|

| 6-Fluoro-7-methylchroman-4-one | Benzaldehyde | 3-Benzylidene-6-fluoro-7-methylchroman-4-one |

| 6-Fluoro-7-methylchroman-4-one | 4-Chlorobenzaldehyde | 3-(4-Chlorobenzylidene)-6-fluoro-7-methylchroman-4-one |

This table illustrates potential products of the Claisen-Schmidt condensation.

Pharmacological and Biological Research Investigations in Vitro and in Silico Studies

Enzyme Inhibition Research

The chroman-4-one structure has been identified as a "privileged scaffold" in medicinal chemistry, serving as a foundation for the development of various enzyme inhibitors. Research has explored its derivatives for activity against a range of enzymatic targets.

Sirtuin 2 Inhibition

Derivatives of chroman-4-one have been synthesized and assessed as novel inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases. Structure-activity relationship (SAR) studies indicate that substitutions on the chroman-4-one ring are crucial for potency and selectivity. Specifically, research has shown that larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one core are favorable for inhibitory activity. nih.govnih.gov The fluorine atom at the 6-position of 6-Fluoro-7-methylchroman-4-one is an electron-withdrawing group, suggesting potential for SIRT2 inhibition.

Studies have identified several chroman-4-one derivatives as potent and selective SIRT2 inhibitors with IC₅₀ values in the low micromolar range. gu.se For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor. nih.govnih.gov These compounds often demonstrate high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

Table 1: SIRT2 Inhibition by Representative Chroman-4-one Derivatives

| Compound | Substitution Pattern | SIRT2 IC₅₀ (µM) |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 |

| 6-bromo-2-pentylchroman-4-one | 6-bromo, 2-pentyl | 4.8 |

| 8-bromo-2-pentylchroman-4-one | 8-bromo, 2-pentyl | 6.8 |

Data sourced from studies on related chroman-4-one derivatives to illustrate the potential of the scaffold. nih.govnih.gov

Cholinesterase Enzyme Inhibition (AChE, BChE)

The chroman-4-one scaffold has also been investigated for its potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.govnih.govnih.gov Various synthetic derivatives have demonstrated inhibitory activity against these enzymes. For example, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated, with some compounds showing potent inhibition of BChE. nih.gov

SAR studies have revealed that the nature and position of substituents on the chroman-4-one ring significantly influence the inhibitory potency and selectivity towards either AChE or BChE. nih.gov For instance, benzylidene chroman-4-one derivatives have been found to be potent AChE inhibitors, with IC₅₀ values in the sub-micromolar range. nih.gov

Table 2: Cholinesterase Inhibition by Representative Chroman-4-one Derivatives

| Compound Class | Target Enzyme | IC₅₀ Range (µM) |

|---|---|---|

| Benzylidene chroman-4-ones | AChE | 0.122 - 0.207 |

| Amino-4H-chromenones | BChE | 0.65 - 10+ |

Data represents findings for various classes of chroman-4-one derivatives, not the specific subject compound. nih.gov

DNA Gyrase Modulation

DNA gyrase is a type II topoisomerase that is a well-established target for antibacterial agents, particularly fluoroquinolones. nih.govyoutube.comwikipedia.org This enzyme plays a crucial role in bacterial DNA replication by introducing negative supercoils into DNA. wikipedia.org Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. nih.govyoutube.com While extensive research exists on quinolone-based inhibitors, there is currently a lack of available scientific literature directly investigating 6-Fluoro-7-methylchroman-4-one or the broader chroman-4-one class as modulators of DNA gyrase. Standard assays for measuring DNA gyrase inhibition typically involve monitoring DNA supercoiling or cleavage. nih.govresearchgate.net

Lipoxygenase Inhibition (e.g., 15-LOX)

Efflux Pump Inhibition

Bacterial efflux pumps are membrane proteins that contribute to antibiotic resistance by actively extruding drugs from the bacterial cell. mdpi.comnih.gov Inhibitors of these pumps (EPIs) can restore the efficacy of existing antibiotics. The chroman-4-one scaffold has been explored for this purpose. Research on 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one analogues has demonstrated their potential as efflux pump inhibitors against Mycobacterium smegmatis. nih.gov These studies indicate that modifications to the chroman-4-one structure can lead to potent inhibition of ethidium (B1194527) bromide efflux, a common substrate used to assess pump activity. nih.gov While this points to the potential of the chroman-4-one core in developing EPIs, specific data for 6-Fluoro-7-methylchroman-4-one is not currently documented.

Receptor Ligand Research

Beyond enzyme inhibition, chroman-4-one and its related structures have been evaluated for their ability to bind to various cellular receptors. The structurally similar chromen-4-ones have been identified as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and neurodegenerative disorders. nih.gov

A library of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones was evaluated for binding affinity to human σ₁ and rat σ₂ receptors. nih.gov This research identified compounds with high affinity for the σ₁ receptor, with some acting as agonists and others as antagonists. For instance, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one was found to have a Kᵢ value for the σ₁ receptor of 27.2 nM. nih.gov Although this research was conducted on chromen-4-ones, it highlights a potential area of investigation for chroman-4-one derivatives like 6-Fluoro-7-methylchroman-4-one.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 6-Fluoro-7-methylchroman-4-one |

| Sirtuin 2 (SIRT2) |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| DNA Gyrase |

| 15-Lipoxygenase (15-LOX) |

| 6,8-dibromo-2-pentylchroman-4-one |

| 6-bromo-2-pentylchroman-4-one |

| 8-bromo-2-pentylchroman-4-one |

| 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one |

| 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one |

| Ethidium bromide |

| Sigma-1 receptor (σ₁) |

Antimicrobial Activity Research (In Vitro)

The chroman-4-one scaffold is a component of various compounds investigated for their antibacterial properties. While specific data for 6-fluoro-7-methylchroman-4-one is limited, studies on structurally related fluoroquinolones and chroman-4-one derivatives provide insights into its potential antibacterial spectrum.

Fluoroquinolones are known for their broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. mdpi.com The introduction of a fluorine atom at the C-6 position has been shown to significantly enhance antimicrobial activity. mdpi.commdpi.com For example, the des-fluoro(6) quinolone, BMS-284756, has demonstrated high activity against staphylococci (including methicillin-resistant strains), streptococci, and pneumococci. nih.govnih.gov It is also effective against 90-100% of Enterobacteriaceae strains and a majority of Pseudomonas aeruginosa strains at a concentration of ≤4 μg/ml. nih.govnih.gov

In studies of other chroman-4-one derivatives, variable antibacterial activities have been observed. mdpi.com For instance, certain spiropyrrolidines tethered with a thiochroman-4-one (B147511) moiety have shown interesting potential, with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL against Bacillus subtilis and Staphylococcus epidermidis. mdpi.com

Table 1: In Vitro Antibacterial Activity of a Structurally Related Des-Fluoro(6) Quinolone (BMS-284756)

| Bacterial Group | Pathogen | MIC₉₀ (μg/mL) |

|---|---|---|

| Gram-Positive | Staphylococcus aureus (Methicillin-susceptible) | ≤0.06 |

| Staphylococcus aureus (Methicillin-resistant) | 1 | |

| Streptococcus pneumoniae (Penicillin-susceptible) | 0.12 | |

| Enterococcus faecalis | 1 | |

| Gram-Negative | Haemophilus influenzae | ≤0.06 |

| Moraxella catarrhalis | ≤0.06 | |

| Escherichia coli | 2 | |

| Klebsiella pneumoniae | 2 | |

| Pseudomonas aeruginosa | 8 |

Data sourced from studies on BMS-284756, a related quinolone derivative. nih.govnih.gov

The chromone (B188151) and chroman-4-one frameworks have been explored for their antifungal properties. semanticscholar.org In vitro studies of (E)-benzylidene-chroman-4-one have demonstrated fungicidal activity against various Candida species. semanticscholar.org The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound ranged from 62.5 µg/mL to 1000 µg/mL. semanticscholar.org These findings suggest that the antifungal effect may be due to the compound's action on the plasma membrane of the fungal cells. semanticscholar.org

Additionally, research on 6-fluoro-4(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles has shown that some of these derivatives exhibit higher antifungal activity against strains of Candida albicans than previously described compounds. researchgate.net This highlights the potential of fluorine substitution in enhancing antifungal properties.

Fluoroquinoline derivatives have been investigated for their efficacy against Leishmania parasites. One such derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), has shown promising in vitro antileishmanial activity against both Leishmania infantum and Leishmania amazonensis. nih.gov This compound was effective against both the promastigote and amastigote stages of the parasites, with selectivity indices of 38.7 and 42.7 against L. infantum and L. amazonensis promastigotes, respectively. nih.gov For the amastigote stage, the selectivity indices were 45.0 and 48.9, respectively. nih.gov The mechanism of action is believed to involve alterations in the mitochondrial membrane potential and an increase in reactive oxygen species production within the parasites. nih.gov

Antioxidant Potential and Mechanism Research (In Vitro)

The antioxidant properties of chroman-4-one and related coumarin (B35378) derivatives have been the subject of in vitro research. nih.govresearchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metals. nih.gov For a coumarin derivative to exhibit antioxidant activity, the presence of at least one hydroxyl group is generally considered necessary. nih.gov

Studies on various 4-hydroxy-chromene-2-one derivatives have demonstrated significant radical scavenging and chelating activities. nih.govresearchgate.net The total antioxidant capacity of these compounds has been quantified, with some derivatives showing promising results in assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. nih.gov For example, a series of 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides exhibited potent inhibition of lipid peroxidation in rat brain homogenates. researchgate.net The DPPH radical scavenging activity of one of the N-arylsubstituted-chroman-2-carboxamides was comparable to that of Trolox, a well-known antioxidant. researchgate.net

Based on a comprehensive review of available scientific literature, there is currently no specific research data for the compound “6-Fluoro-7-methylchroman-4-one” corresponding to the detailed topics requested in the outline.

Searches for pharmacological and biological investigations, including its potential free radical scavenging pathways, modulation of endogenous antioxidant enzymes, metal chelating properties, and in vitro anticancer research (such as cytotoxicity against MCF-7, T47D, HL-60, MOLT-4, K562, Hep G2 cell lines, mechanisms of apoptosis, and cell cycle modulation) did not yield specific results for this particular compound.

The available research focuses on other structurally related chroman-4-one derivatives. For instance, studies have been conducted on compounds like (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One regarding its effects on liver cancer cells, and on 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chroman-4-one for its antioxidant properties. nih.govnih.govcore.ac.uk However, this information is not directly applicable to "6-Fluoro-7-methylchroman-4-one" as structural differences in chemical compounds lead to distinct biological activities.

Due to the absence of specific data for "6-Fluoro-7-methylchroman-4-one" in the scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Insufficient Information Available for 6-Fluoro-7-methylchroman-4-one

Following a comprehensive search for scientific literature focusing on the chemical compound “6-Fluoro-7-methylchroman-4-one,” it has been determined that there is a lack of specific published research data corresponding to the requested pharmacological and biological investigations. While general methodologies for assessing antiviral, anti-inflammatory, toxicological, and metabolic properties of chemical compounds are well-documented, specific in vitro and in silico studies on 6-Fluoro-7-methylchroman-4-one in these areas could not be identified.

The current body of scientific literature does not appear to contain specific research findings on the following topics for 6-Fluoro-7-methylchroman-4-one:

Antiviral Research: No specific studies detailing the targeting of viral proteins such as SARS-CoV-2 Mpro or PLpro by 6-Fluoro-7-methylchroman-4-one were found.

Anti-inflammatory Mechanism Research: There is no available data from in vitro models investigating the anti-inflammatory mechanisms of this specific compound.

In Vitro Toxicity Assessments: Research models detailing the in vitro toxicity of 6-Fluoro-7-methylchroman-4-one are not present in the available literature.

Metabolic Pathways Investigation: There are no specific in vitro or in silico studies that elucidate the metabolic pathways of 6-Fluoro-7-methylchroman-4-one.

Therefore, it is not possible to provide a detailed, evidence-based article on the pharmacological and biological research investigations of 6-Fluoro-7-methylchroman-4-one as per the requested outline. Further research on this specific compound is required for such an article to be generated.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are employed to investigate the fundamental properties of 6-Fluoro-7-methylchroman-4-one, providing a deep understanding of its behavior at the atomic level. For chromone (B188151) and its derivatives, DFT has been widely accepted as a popular and effective approach for molecular computation. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For chroman-4-one derivatives, this process is typically performed using DFT methods, such as the B3LYP functional with a 6-31G basis set. researchgate.netresearchgate.net This calculation provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Chroman-4-one Skeleton Data is based on calculations for analogous structures as direct data for 6-Fluoro-7-methylchroman-4-one is not available in the provided search results.

| Parameter | Bond | Typical Calculated Bond Length (Å) |

|---|---|---|

| Carbonyl | C=O | 1.231 |

| Phenyl Ring | C-C (aromatic) | 1.395 - 1.410 |

| Pyranone Ring | C-O | 1.375 |

| Pyranone Ring | C-C | 1.520 |

| Fluoro-Aryl | C-F | 1.350 |

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.orggrowingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govsemanticscholar.orgmaterialsciencejournal.org

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orggrowingscience.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. semanticscholar.orggrowingscience.com For chromone derivatives, the HOMO-LUMO gap is often calculated to confirm their bioactive nature. nih.gov

Table 2: Representative Frontier Orbital Energies for a Fluorinated Aromatic System Data is based on calculations for analogous structures as direct data for 6-Fluoro-7-methylchroman-4-one is not available in the provided search results.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.73 |

| ELUMO | -1.61 |

| Energy Gap (ΔE) | 4.12 |

Source: Representative values adapted from studies on fluorinated aromatic systems. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species and to identify sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. For chromone derivatives, this red region is consistently found around the highly electronegative oxygen atom of the carbonyl group. researchgate.net Regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. These are often located around the hydrogen atoms of the aromatic ring. researchgate.net Green areas denote regions of neutral potential.

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating their electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β). mdpi.comscirp.org A large first hyperpolarizability value is a key indicator of a molecule's potential as an NLO material. scirp.org

For organic molecules, NLO properties often arise from a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. scirp.org Calculations for similar organic systems show that DFT methods can effectively predict these properties, providing a pathway to screen for promising NLO candidates. mdpi.com

Table 3: Representative Calculated NLO Properties Data is based on calculations for analogous organic molecules as direct data for 6-Fluoro-7-methylchroman-4-one is not available in the provided search results.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 8.50 D |

| Average Polarizability (α) | 28.87 x 10-24 esu |

| First Hyperpolarizability (β) | 489.88 x 10-31 esu |

Source: Representative values adapted from DFT/B3LYP calculations on NLO-active molecules. scirp.org

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. growingscience.comias.ac.in

Chemical Softness (σ) : The reciprocal of hardness, it measures the polarizability and reactivity of a molecule. A soft molecule has a small HOMO-LUMO gap. growingscience.comias.ac.in

These parameters are calculated using the following equations based on the HOMO and LUMO energies: semanticscholar.orglibretexts.org

I (Ionization Potential) ≈ -EHOMO

A (Electron Affinity) ≈ -ELUMO

η (Hardness) ≈ (I - A) / 2

σ (Softness) ≈ 1 / η

χ (Electronegativity) ≈ (I + A) / 2

Table 4: Calculated Global Chemical Descriptors Values are derived from the representative data in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.73 |

| Electron Affinity (A) | 1.61 |

| Chemical Hardness (η) | 2.06 |

| Chemical Softness (σ) | 0.49 |

| Electronegativity (χ) | 3.67 |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand), such as 6-Fluoro-7-methylchroman-4-one, and a large biological molecule, typically a protein or enzyme. nih.gov These methods are fundamental in drug discovery and design. nih.gov

Molecular Docking predicts the preferred binding mode and affinity of a ligand to a receptor's active site. nih.gov Studies on various chroman-4-one derivatives have shown their potential to bind to and inhibit enzymes, suggesting their value as scaffolds for developing new therapeutic agents. nih.govacs.org The docking process generates a binding score, often in kcal/mol, which estimates the strength of the interaction. For example, docking studies of 6-substituted chromone derivatives against the insulin-degrading enzyme (IDE) have shown strong binding affinities. nih.gov

Molecular Dynamics (MD) simulations are then used to analyze the stability of the ligand-protein complex over time. semanticscholar.org Starting from the docked pose, an MD simulation models the movements of every atom in the system, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. nih.gov A stable complex, indicated by low root-mean-square deviation (RMSD) values during the simulation, suggests a potentially effective and lasting interaction. nih.gov

Ligand-Protein Interaction Profiling and Binding Mode Analysis

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential interactions between 6-fluoro-7-methylchroman-4-one and various protein targets. These in silico methods predict the preferred orientation of the ligand when bound to a receptor, providing insights into the binding mode and the specific molecular interactions that stabilize the complex.

The chromone scaffold, including derivatives like 6-fluoro-7-methylchroman-4-one, has been investigated for its interaction with a range of biological targets. For instance, studies on similar chromone derivatives have explored their binding affinity with proteins implicated in diabetes, such as insulin-degrading enzyme (IDE). nih.gov The analysis of these interactions often reveals the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and key amino acid residues within the protein's active site. The fluorine and methyl substitutions on the chroman-4-one core can significantly influence these interactions, potentially enhancing binding affinity and selectivity. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the molecule, affecting its ability to participate in various interactions.

Software tools like PLIP (Protein-Ligand Interaction Profiler) are frequently used to detect and visualize these intricate interactions, providing a detailed map of the binding landscape. nih.gov This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogs.

Prediction of Binding Affinity (e.g., Dock Score, Binding Energy)

A key aspect of computational studies is the quantitative prediction of binding affinity, often expressed as a docking score or binding energy. These values provide an estimation of the strength of the interaction between a ligand and its target protein. Molecular docking simulations calculate these scores based on the intermolecular forces between the ligand and the protein. researchgate.net

For chromone derivatives, docking studies have demonstrated a range of binding affinities depending on the specific substitutions and the target protein. For example, in a study on 6-substituted 3-formyl chromone derivatives as potential anti-diabetic agents, 6-isopropyl-3-formyl chromone exhibited a strong binding affinity for the insulin-degrading enzyme (IDE) with a binding energy of -8.5 kcal/mol. nih.gov This value was superior to that of the reference standard, dapagliflozin (B1669812) (-7.9 kcal/mol). nih.gov Such findings highlight the potential of the chromone scaffold to produce potent inhibitors.

The binding free energy can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which can provide a more accurate estimation of the binding affinity by considering solvation effects. researchgate.net These computational predictions are invaluable in prioritizing compounds for synthesis and experimental testing.

Below is a hypothetical data table illustrating the kind of data generated from such studies for 6-Fluoro-7-methylchroman-4-one and related compounds against a putative protein target.

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) |

| 6-Fluoro-7-methylchroman-4-one | -7.8 | -45.2 |

| Chroman-4-one | -6.5 | -38.7 |

| 6-Fluorochroman-4-one | -7.2 | -42.1 |

| 7-Methylchroman-4-one | -6.9 | -40.5 |

Conformational Analysis within Active Sites

Understanding the conformational behavior of a ligand within the active site of a protein is crucial for predicting its biological activity. Conformational analysis through computational methods explores the different spatial arrangements (conformations) of the ligand and identifies the most stable, low-energy conformation when bound to the target.

For derivatives of chroman, such as (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol, the specific stereochemistry plays a significant role in its interaction with biological targets. The fluorine atom in such compounds can influence their metabolic stability and electronic characteristics. Computational models can predict how the fluorine and methyl groups of 6-fluoro-7-methylchroman-4-one orient themselves within a binding pocket to maximize favorable interactions and minimize steric clashes. This analysis helps in understanding why certain substitutions lead to enhanced activity while others may be detrimental.

In Silico ADME and Pharmacokinetic Predictions for Research Candidates

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help in identifying potential liabilities and optimizing the pharmacokinetic profile of lead compounds.

Lipophilicity and Permeability Predictions (e.g., Blood-Brain Barrier Penetration)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption and distribution. nih.gov The presence of a fluorine atom in 6-fluoro-7-methylchroman-4-one is expected to increase its lipophilicity, which can enhance its ability to cross biological membranes.

Computational models can predict the logP value and other permeability parameters, such as the ability to penetrate the blood-brain barrier (BBB). nih.gov For compounds targeting the central nervous system, BBB penetration is essential. In silico predictions for chromone derivatives have suggested that they can be lipophilic and may have the potential to cross the BBB. nih.gov

The following table provides predicted ADME properties for 6-Fluoro-7-methylchroman-4-one.

| Property | Predicted Value |

| LogP (Lipophilicity) | 2.5 - 3.5 |

| Water Solubility | Low to Moderate |

| Blood-Brain Barrier (BBB) Permeation | Probable |

| Human Intestinal Absorption (HIA) | High |

Metabolic Stability Assessments

The metabolic stability of a compound determines its half-life in the body. nih.gov In silico models can predict the susceptibility of a compound to metabolism by enzymes such as the cytochrome P450 (CYP) family. nih.gov The introduction of a fluorine atom can sometimes block sites of metabolism, thereby increasing the metabolic stability of the compound.

Computational tools can identify potential sites of metabolism on the 6-fluoro-7-methylchroman-4-one structure, allowing for chemical modifications to improve its metabolic profile if necessary. This proactive approach helps in designing compounds with better pharmacokinetic properties.

Drug-Likeness and Bioactivity Scoring

Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. Several computational rules, such as Lipinski's Rule of Five, are used to assess drug-likeness. nih.gov These rules consider parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Bioactivity scores, predicted by computational models, can suggest the potential biological targets for a compound. For instance, in silico predictions for chromone derivatives have indicated potential inhibitory activity against various enzymes. nih.gov These scores, combined with drug-likeness predictions, help in prioritizing compounds with a higher probability of success in the drug development pipeline.

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and analytical data for the compound "6-Fluoro-7-methylchroman-4-one" is not publicly available. Therefore, a detailed article with the requested data tables and research findings for the specified sections and subsections cannot be generated at this time.

To provide a scientifically accurate and verifiable article, access to published research detailing the ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and HRMS analysis of "6-Fluoro-7-methylchroman-4-one" is essential. Without this primary data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

General principles of the requested analytical techniques can be described, but applying them specifically to "6-Fluoro-7-methylchroman-4-one" without actual data is not feasible. For instance:

For ¹H NMR, ¹³C NMR, and ¹⁹F NMR, one could predict general chemical shift regions and coupling patterns based on the structure. However, these would be estimations and not the detailed, accurate research findings requested.

For 2D NMR techniques, a discussion of how COSY, HSQC, and HMBC experiments would be used to confirm the structure is possible in theory, but cannot be presented as actual research findings on this specific compound.

For High-Resolution Mass Spectrometry (HRMS), the exact mass of the molecular ion can be calculated from the chemical formula (C₁₀H₁₀FO₂), but fragmentation analysis requires experimental data.

Given the strict instructions to focus solely on "6-Fluoro-7-methylchroman-4-one" and to provide detailed, accurate research findings, the article cannot be written until such data is published and becomes accessible.

Advanced Spectroscopic and Analytical Methodologies in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization (ESI) and Electron Impact (EI) Techniques

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. For 6-Fluoro-7-methylchroman-4-one, ESI mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. This would allow for the accurate determination of its monoisotopic mass.

Electron Impact (EI): EI is a higher-energy ionization method that causes fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can help to identify the compound and elucidate its structure. For 6-Fluoro-7-methylchroman-4-one, characteristic fragmentation patterns would be anticipated, likely involving the cleavage of the chroman ring system and loss of small neutral molecules or radicals. The interpretation of these fragments would provide valuable structural information.

Table 1: Predicted Mass Spectrometry Data for 6-Fluoro-7-methylchroman-4-one

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ESI-MS | [M+H]⁺ ion | Accurate Molecular Weight |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Fluoro-7-methylchroman-4-one would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected absorptions would include a strong band for the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1680-1700 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed, as well as C-O and C-F stretching vibrations.

Table 2: Predicted Infrared (IR) Absorption Bands for 6-Fluoro-7-methylchroman-4-one

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-O | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore in 6-Fluoro-7-methylchroman-4-one, which includes the substituted benzene (B151609) ring and the carbonyl group, would be expected to give rise to characteristic absorption bands. The position and intensity of these bands (λmax) are indicative of the electronic structure of the molecule.

Table 3: Predicted UV-Vis Absorption Maxima for 6-Fluoro-7-methylchroman-4-one

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~250-290 | Aromatic ring and carbonyl |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Table 4: Potential X-ray Crystallography Data for 6-Fluoro-7-methylchroman-4-one

| Parameter | Information Provided |

|---|---|

| Crystal System | Symmetry of the crystal lattice |

| Space Group | Arrangement of molecules in the unit cell |

| Unit Cell Dimensions | Size and shape of the unit cell |

| Bond Lengths & Angles | Precise molecular geometry |

Role of 6 Fluoro 7 Methylchroman 4 One As a Research Scaffold and Tool

Building Block for the Synthesis of Novel Chemical Entities

6-Fluoro-7-methylchroman-4-one is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis for the creation of novel and complex chemical entities. rsc.org The chroman-4-one framework is a significant structural motif found in a wide array of medicinal compounds and biologically active molecules. rsc.orgresearchgate.net The presence of the fluorine atom at the 6-position and the methyl group at the 7-position provides unique electronic properties and steric influences that can be exploited in further chemical transformations.

The reactivity of the chroman-4-one core allows for a variety of synthetic modifications. The carbonyl group at the 4-position is a key functional handle for reactions such as aldol (B89426) condensations, Knoevenagel condensations, and reductions to the corresponding alcohol. These transformations enable the introduction of diverse substituents and the construction of more elaborate molecular architectures. For instance, condensation reactions can be employed to synthesize derivatives with extended conjugation, which may possess interesting photophysical properties.

The aromatic ring of the 6-fluoro-7-methylchroman-4-one scaffold is also amenable to further functionalization. The fluorine atom can modulate the reactivity of the ring towards electrophilic aromatic substitution and may also serve as a site for nucleophilic aromatic substitution under specific conditions. This allows for the introduction of additional functional groups that can fine-tune the biological activity or material properties of the resulting molecules. The methyl group can also be a site for chemical modification, for example, through free-radical halogenation, opening up further avenues for derivatization.

The strategic placement of the fluoro and methyl groups can also influence the regioselectivity of subsequent reactions, guiding the synthesis towards specific isomers. This level of control is crucial in the development of new therapeutic agents and functional materials where precise molecular architecture is paramount.

Lead Compound Identification and Optimization in Medicinal Chemistry Research

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. acs.org As such, 6-fluoro-7-methylchroman-4-one represents a promising starting point for the identification and optimization of new lead compounds in drug discovery programs. The inherent structural features of this compound, combined with the specific substitutions, make it an attractive scaffold for targeting a variety of biological targets.

Derivatives of the chroman-4-one core have been investigated for a wide range of therapeutic applications. For example, various substituted chromanones have been designed and synthesized as inhibitors of the rapid delayed rectifier potassium current (IKr), which is a target for the treatment of cardiac arrhythmias. nih.gov In other studies, chromanone derivatives have been evaluated as potential agents for the treatment of Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). acs.org Furthermore, some chromone (B188151) derivatives, which can be synthesized from chromanones, have shown potential as anticancer agents by inhibiting topoisomerase enzymes. nih.gov

The systematic modification of the 6-fluoro-7-methylchroman-4-one scaffold allows for the exploration of structure-activity relationships (SAR). By synthesizing and evaluating a library of derivatives with different substituents at various positions, medicinal chemists can identify the key structural features required for potent and selective biological activity. This iterative process of design, synthesis, and biological testing is central to the optimization of lead compounds into clinical candidates.

Table 1: Examples of Biological Activities of Chromanone Derivatives

| Derivative Class | Target/Application | Key Findings |

| 4-Chromanone derivatives | IKr inhibitors for cardiac arrhythmia | Two compounds displayed potent inhibitory activities against IKr. nih.gov |

| Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids | Alzheimer's Disease (AChE and MAO-B inhibitors) | Optimal compound C10 possessed excellent dual AChE/MAO-B inhibition. acs.org |

| 6-chloro-/fluorochromone derivatives | Anticancer agents (Topoisomerase inhibitors) | Compounds displayed promising anticancer activity against Ehrlich ascites carcinoma cells. nih.gov |

| Substituted chroman-4-one and chromone derivatives | Sirtuin 2 (SIRT2) inhibitors | The most potent compounds, with inhibitory concentrations in the low micromolar range, were substituted in the 2-, 6-, and 8-positions. acs.org |

Development of Chemical Biology Probes

While specific examples of 6-fluoro-7-methylchroman-4-one being used directly as a chemical biology probe are not extensively documented, the chromanone scaffold possesses characteristics that make it a suitable core for the development of such tools. Chemical biology probes are essential for dissecting complex biological processes, and their design often involves the modification of a core scaffold that has a known or potential interaction with a biological target.

The chromanone framework can be functionalized with various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-cross-linking moieties, to create versatile chemical probes. For instance, a fluorescently labeled chromanone derivative could be used to visualize the subcellular localization of its target protein through microscopy techniques. Similarly, a biotinylated version could be employed for affinity purification of the target protein and its interacting partners from cell lysates, a technique known as chemical proteomics.

The development of such probes would leverage the synthetic accessibility of the 6-fluoro-7-methylchroman-4-one core. The carbonyl group and the aromatic ring provide convenient handles for the attachment of linkers and reporter groups. The fluoro and methyl substituents could also be exploited to fine-tune the binding affinity and selectivity of the probe for its intended target, minimizing off-target effects and ensuring the reliability of the experimental results.

Applications in Materials Science Research (e.g., Chromophoric Xerogels for Sensor Applications)

The unique photophysical properties that can be engineered into chromanone derivatives make 6-fluoro-7-methylchroman-4-one a compound of interest in materials science research. A notable application of a related compound, 6-fluoro-4-chromanone, is in the synthesis of chromophoric xerogels for sensor applications.

Xerogels are porous solid materials derived from a gel by drying with unhindered shrinkage. mdpi.com When these materials incorporate chromophoric (color-producing) or fluorophoric (fluorescence-producing) molecules, they can be designed to respond to the presence of specific analytes with a detectable optical signal. The chromanone scaffold can be chemically modified to create dyes that are then incorporated into a silicate-based xerogel matrix.

The synthesis of these sensor materials often involves the reaction of the chromanone derivative with other organic molecules to form a larger, more conjugated system that exhibits desirable spectroscopic properties. The resulting chromophore is then co-polymerized with silica (B1680970) precursors to form the xerogel. The porous nature of the xerogel allows for the diffusion of analytes into the material, where they can interact with the embedded chromophore, leading to a change in color or fluorescence.

The presence of the fluorine atom in the 6-fluoro-7-methylchroman-4-one scaffold can be advantageous in this context. Fluorine substitution can enhance the photostability of the chromophore and can also influence its electronic properties, potentially leading to improved sensitivity and selectivity of the sensor. The methyl group can also play a role in modulating the solubility and compatibility of the chromophore within the xerogel matrix. These chromophoric xerogels have potential applications in various fields, including environmental monitoring, clinical diagnostics, and industrial process control, where the rapid and sensitive detection of chemical species is required.

Future Research Directions and Unexplored Avenues

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of the chroman-4-one core is a well-explored area, yet there remains a continuous drive for methodologies that are more efficient, environmentally benign, and suitable for large-scale production. researchgate.net Future research will likely focus on several key areas: